molecular formula C7H8N2O B1317610 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1112193-37-9

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B1317610
CAS No.: 1112193-37-9
M. Wt: 136.15 g/mol
InChI Key: LTWFBZQFHPDLNU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with caspase-9 and caspase-3, leading to the cleavage of PARP-1 . Additionally, it activates caspase-8, which is involved in the extrinsic apoptotic pathway . These interactions suggest that this compound may play a role in regulating apoptosis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause a loss in mitochondrial membrane potential in a concentration-dependent manner . This effect is accompanied by the activation of caspase-9 and caspase-3, which are crucial for the execution of apoptosis . These findings indicate that this compound can significantly impact cellular health and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to caspase-9 and caspase-3, leading to their activation and subsequent cleavage of PARP-1 . This process is essential for the execution of apoptosis. Additionally, the compound activates caspase-8, which is involved in the extrinsic apoptotic pathway . These molecular interactions highlight the compound’s role in regulating apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, leading to sustained effects on apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity studies are crucial for determining the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects . Understanding its subcellular localization is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Mannich reaction, which involves the condensation of a primary amine, formaldehyde, and a suitable aromatic compound . The reaction is usually carried out under acidic conditions and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine: this compound derivatives have shown promise as inhibitors of apoptosis proteins (IAPs), which are involved in regulating cell death. This makes them potential candidates for cancer therapy .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWFBZQFHPDLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568645
Record name 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112193-37-9
Record name 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using 1H-pyrido[2,3-b][1,4]oxazin-2-one (0.3 g, 2 mmol) and borane-THF (8 mL of a 1M solution in THF, 8 mmol) in THF (20 mL) to yield the title compound as a yellow solid (180 mg, 66%). δH (CDCl3) 3.38-3.46 (2H, m), 3.85 (1H, br s), 4.38-4.45 (2H, m), 6.74 (1H, dd, J 7.7, 4.9 Hz), 6.83-6.88 (1H, m), 7.61 (1H, dd, J 4.7, 1.5 Hz).
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66%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1H-pyrido[2,3-b][1,4]oxazin-2-one (113 mg, 0.75 mmol) was dissolved in tetrahydrofuran (3.5 ml) and then cooled to 0□. 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (1.5 ml, 1.5 mmol) was added thereto dropwise. After stirring for 2 hours at room temperature, 0.1 ml of water, 0.2 ml of 10% aqueous solution of sodium hydroxide, and 0.3 ml of water were added in this order under stirring. After filtering precipitates, the filtrate was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure to obtain colorless liquid (90 mg, 88%).
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88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 2
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
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2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
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2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 6
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine

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